2-Imidazolidone
Overview
Description
2-Imidazolidone is a five-membered heterocyclic compound containing two non-adjacent nitrogen atoms and a carbonyl group. It is structurally related to imidazolidine and features a saturated C3N2 nucleus with a urea or amide functional group in the 2 or 4 positions. 2-Imidazolidones are cyclic derivatives of urea and are known for their diverse applications in pharmaceuticals, agriculture, and industrial processes .
Synthetic Routes and Reaction Conditions:
2-2-Imidazolidone: One common method involves heating a mixture of ethylene diamine and urea, followed by evaporation and collection of the target product.
4-2-Imidazolidone: This can be synthesized from phenylalanine through amidation with methylamine followed by a condensation reaction with acetone.
Industrial Production Methods:
Urea Method: This involves heating urea with ethylene diamine at high temperatures, resulting in the formation of this compound.
Phosgenation Method: This method uses phosgene and quadrol, reacting in an aqueous sodium hydroxide solution to produce this compound.
Types of Reactions:
Reduction: Reduction reactions can convert imidazolidones to their corresponding amines.
Common Reagents and Conditions:
Oxidation: Copper and air are commonly used for oxidation reactions.
Reduction: Hydrogen gas and metal catalysts are typically used for reduction reactions.
Substitution: Various reagents, including alkyl halides and bases, are used for substitution reactions.
Major Products:
Oxidation: Imidazolones and benzimidazolones.
Reduction: Corresponding amines.
Substitution: Substituted imidazolidones with different functional groups.
Mechanism of Action
Target of Action
It’s worth noting that 2-imidazolidone and its analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .
Mode of Action
It’s known that the compound can be used as a reactant for the synthesis of various compounds . For instance, it can be used in the synthesis of chiral microporous materials from achiral precursors , aryl and heteroaryl N-acylureas via microwave-assisted palladium-catalyzed carbonylation , and a highly water-soluble peptide-based human neutrophil elastase inhibitor .
Biochemical Pathways
The formation of imidazolidin-2-ones from 1,2-diamines and CO2 was efficiently achieved using tetramethylphenylguanidine (PhTMG) as the basic promoter (1-2 equiv) in the presence of diphenylphosphoryl azide (DPPA) as the dehydrative activator (1-1.2 equiv), in either MeCN or CH2Cl2 as the solvent at −40 °C to room temperature .
Pharmacokinetics
It’s known that the compound is used in the synthesis of various pharmaceuticals, suggesting that it may have favorable pharmacokinetic properties .
Result of Action
It’s known that the compound can be used in the synthesis of various pharmaceuticals and other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the formation of imidazolidin-2-ones from 1,2-diamines and CO2 was efficiently achieved in either MeCN or CH2Cl2 as the solvent at −40 °C to room temperature .
Biochemical Analysis
Biochemical Properties
2-Imidazolidone is a reactant for the synthesis of various compounds, including chiral microporous materials, aryl and heteroaryl N-acylureas, and heterocycles for antimicrobial use It interacts with enzymes, proteins, and other biomolecules in these reactions
Molecular Mechanism
The molecular mechanism of this compound involves its role as a reactant in various synthesis reactions . It can participate in reactions such as the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion
Metabolic Pathways
It is known to be a reactant in various synthesis reactions , but the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are not clearly documented.
Scientific Research Applications
2-Imidazolidone and its derivatives have a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Imidazolidone is unique compared to other similar compounds due to its specific structural features and applications:
Properties
IUPAC Name |
imidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMHXTCMCPHKLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020602 | |
Record name | Ethylene urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, White odorless solid; [Hawley] Light yellow crystals; [Aldrich MSDS] | |
Record name | 2-Imidazolidinone | |
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Record name | Ethyleneurea | |
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Solubility |
VERY SOL IN WATER & IN HOT ALC; DIFFICULTLY SOL IN ETHER, SLIGHTLY SOL IN CHLOROFORM | |
Record name | ETHYLENEUREA | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4021 | |
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Color/Form |
NEEDLES FROM CHLOROFORM, WHITE LUMPY POWDER | |
CAS No. |
120-93-4 | |
Record name | 2-Imidazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyleneurea | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120934 | |
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Record name | 2-Imidazolidone | |
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Record name | 2-Imidazolidone | |
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Record name | 2-Imidazolidinone | |
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Record name | Ethylene urea | |
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Record name | 2-imidazolidone | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.034 | |
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Record name | IMIDAZOLIDINONE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K48456N55 | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4021 | |
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Melting Point |
131 °C | |
Record name | ETHYLENEUREA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4021 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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